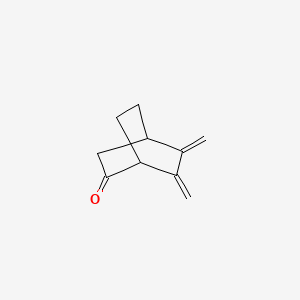
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)-: is a unique organic compound characterized by its bicyclic structure. This compound consists of a bicyclo[2.2.2]octane framework with two methylene groups attached at the 5 and 6 positions, and a ketone functional group at the 1 position. The molecular formula is C10H12O, and it has a molecular weight of 148.2017 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . These reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Bicyclo(2.2.2)octanone, 5,6-bis(methylene)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Bicyclo(2.2.2)octane: A simpler analog without the methylene groups and ketone functional group.
Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-: Similar structure but with a double bond in the bicyclic framework.
Bicyclo(2.2.2)octanone: Lacks the methylene groups but has the ketone functional group.
Propriétés
Numéro CAS |
81825-45-8 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
5,6-dimethylidenebicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H12O/c1-6-7(2)9-4-3-8(6)5-10(9)11/h8-9H,1-5H2 |
Clé InChI |
HGBXCHGMAAYCTD-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C1=C)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



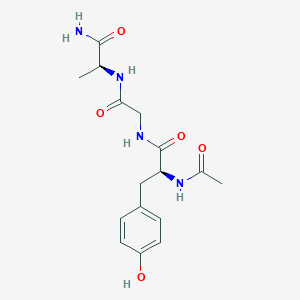
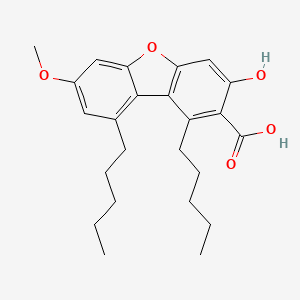
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
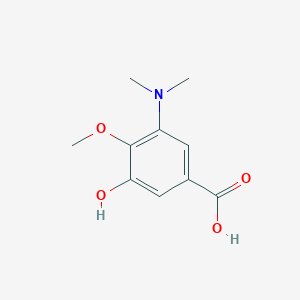
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
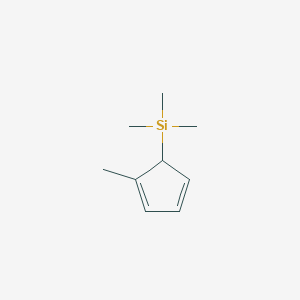

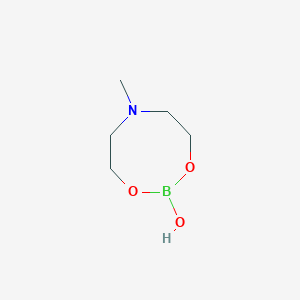
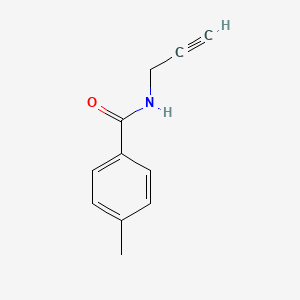
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)

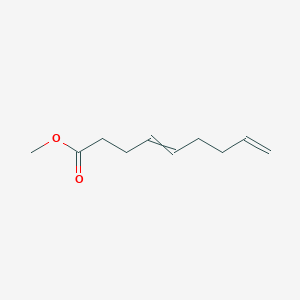
![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
